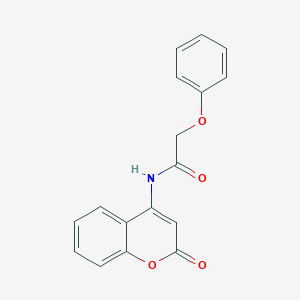![molecular formula C17H18FN3O2 B252138 N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252138.png)
N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide, also known as AZD8931, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). It has been developed as a potential anti-cancer drug and has shown promising results in preclinical studies.
作用機序
N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide works by inhibiting the activity of EGFR and HER2, which are both overexpressed in many types of cancer. These receptors play a key role in cell growth, proliferation, and survival, and their inhibition can lead to the death of cancer cells. N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide also has the ability to penetrate the blood-brain barrier, making it a potential treatment for brain tumors.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide has been shown to have other biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, as well as improve glucose metabolism in animal models of diabetes. These effects may have potential therapeutic applications in other diseases beyond cancer.
実験室実験の利点と制限
One of the main advantages of N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide in lab experiments is its specificity for EGFR and HER2, which allows for targeted inhibition of these receptors without affecting other signaling pathways. However, N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide has also been found to have limited efficacy in some cancer types, and its use may be limited by the development of drug resistance.
将来の方向性
There are several potential future directions for the development of N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide. One area of focus is the identification of biomarkers that can predict response to the drug, which would allow for more personalized treatment approaches. Another direction is the development of combination therapies that can enhance the efficacy of N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide and overcome drug resistance. Finally, there is ongoing research into the use of N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide in other diseases beyond cancer, such as diabetes and Alzheimer's disease.
In conclusion, N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide is a promising anti-cancer drug that has shown efficacy in preclinical studies. Its specificity for EGFR and HER2, as well as its ability to penetrate the blood-brain barrier, make it a potential treatment for a range of cancers, including brain tumors. However, further research is needed to fully elucidate its mechanism of action, identify biomarkers for patient selection, and develop effective combination therapies.
合成法
The synthesis of N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide involves several steps, including the condensation of 2-fluorobenzoic acid with 3-aminopropylamine, followed by the addition of 6-methylnicotinoyl chloride. The resulting product is then purified and characterized using various analytical techniques.
科学的研究の応用
N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide has been extensively studied in preclinical models of cancer, including breast, lung, and head and neck cancers. It has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death). In addition, N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide has been found to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
特性
分子式 |
C17H18FN3O2 |
|---|---|
分子量 |
315.34 g/mol |
IUPAC名 |
N-[3-[(2-fluorobenzoyl)amino]propyl]-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C17H18FN3O2/c1-12-7-8-13(11-21-12)16(22)19-9-4-10-20-17(23)14-5-2-3-6-15(14)18/h2-3,5-8,11H,4,9-10H2,1H3,(H,19,22)(H,20,23) |
InChIキー |
SUWKRGGLHJHMGZ-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=CC=CC=C2F |
正規SMILES |
CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=CC=CC=C2F |
溶解性 |
44.1 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide](/img/structure/B252073.png)


![N-(2-{[(4-ethylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252089.png)
![4-[2-(2-Furoylamino)ethyl]phenyl 2-furoate](/img/structure/B252092.png)
![N-(3-{[(3,4-dimethoxyphenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B252137.png)
![N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B252139.png)
![N-(3-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}propyl)-6-methylnicotinamide](/img/structure/B252142.png)
![N-[3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)propyl]-6-methylnicotinamide](/img/structure/B252143.png)
![N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide](/img/structure/B252144.png)
![N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252147.png)
![N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252148.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide](/img/structure/B252159.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B252161.png)